molecular formula C7H12N2OS B13327040 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B13327040
M. Wt: 172.25 g/mol
InChI Key: QFUYXPZLLFBETO-UHFFFAOYSA-N
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Description

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with methoxyacetaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: It is used in the development of agrochemicals and biocides

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Similar structure but lacks the methoxy group.

    2-Methoxy-5-methylthiazole: Similar structure but lacks the amino group.

    2-Methylthiazole: Lacks both the methoxy and amino groups.

Uniqueness

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their broad spectrum of pharmacological effects, including antimicrobial, antitumor, and antifungal properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered structure containing sulfur and nitrogen atoms. The presence of a methoxy group enhances its chemical reactivity and biological interactions. The molecular formula is C7H12N2OSC_7H_{12}N_2OS, with a molecular weight of approximately 172.25 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's efficacy is attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial survival.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Antitumor Activity

The thiazole derivatives, including this compound, have shown promising results in cancer research. Studies have demonstrated that it possesses cytotoxic effects on various cancer cell lines. For example, the compound exhibited an IC50 value of approximately 21 µM against human glioblastoma cells.

The biological mechanisms underlying the activity of this compound typically involve interactions with specific enzymes or receptors crucial for pathogenic processes. Notably, the compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Dundee evaluated the antimicrobial properties of this compound against several resistant strains. The results indicated that it effectively inhibited the growth of multidrug-resistant Staphylococcus aureus.

Study 2: Antitumor Potential

In another investigation published in MDPI, the compound was tested against various cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole ring can significantly influence the biological activity of derivatives. For instance:

Compound Key Modifications Biological Activity
SulfathiazoleSulfonamide groupAntimicrobial
RitonavirThiazole ring with additional groupsAntiretroviral
2-Methoxy derivativeMethoxy substitutionEnhanced anticancer activity

These modifications can lead to enhanced potency and selectivity for specific biological targets.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-5-4-9-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3

InChI Key

QFUYXPZLLFBETO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(CN)OC

Origin of Product

United States

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